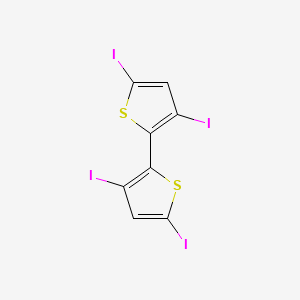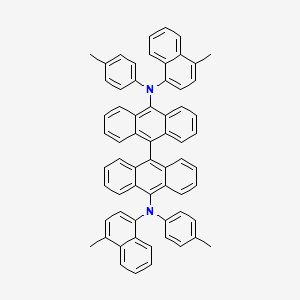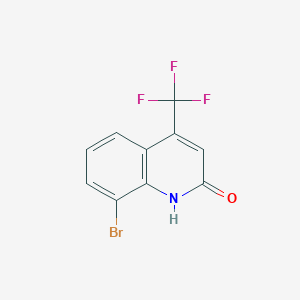
4-Chloro-2-vinylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-vinylbenzaldehyde: is an organic compound with the molecular formula C9H7ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 4-position and a vinyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-vinylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 4-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 4-chloro-2-vinylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 4-chloro-2-vinylbenzyl alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Palladium catalysts, boronic acids, and bases for Suzuki-Miyaura coupling.
Major Products:
Oxidation: 4-Chloro-2-vinylbenzoic acid.
Reduction: 4-Chloro-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
4-Chloro-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: It can be polymerized to form polymers with unique properties, useful in coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-vinylbenzaldehyde in chemical reactions involves the reactivity of its functional groups:
Aldehyde Group: The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack in various reactions.
Vinyl Group: The double bond can participate in addition and substitution reactions, providing versatility in synthetic applications.
Comparación Con Compuestos Similares
4-Chlorobenzaldehyde: Lacks the vinyl group, making it less versatile in certain reactions.
2-Vinylbenzaldehyde: Lacks the chlorine substituent, affecting its reactivity and applications.
4-Chloro-DL-phenylalanine: Contains a similar chlorine substitution but differs significantly in structure and applications.
Uniqueness: 4-Chloro-2-vinylbenzaldehyde is unique due to the presence of both the chlorine and vinyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C9H7ClO |
|---|---|
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
4-chloro-2-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7ClO/c1-2-7-5-9(10)4-3-8(7)6-11/h2-6H,1H2 |
Clave InChI |
OZDNEXXUWHWONG-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC(=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)

![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)







